molecular formula C45H66N11O21P B583075 H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 CAS No. 153586-97-1

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2

Cat. No.: B583075
CAS No.: 153586-97-1
M. Wt: 1128.053
InChI Key: ZFZJMEIPRBWBDI-AEJKTUEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

The peptide H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a synthetic phosphotyrosine-containing compound with the molecular formula C45H66N11O21P and a molecular weight of 1,128.04 g/mol . Its IUPAC name, L-α-glutamine,N2-[N-[1-[N2-[O-phosphono-N-[N-[1-(N-L-threonyl-L-α-glutamyl)-L-prolyl]-L-α-glutamyl]-L-tyrosyl]-L-glutaminyl]-L-prolyl]glycyl]- , reflects its sequential arrangement of amino acids and the phosphorylated tyrosine residue. The Tyr(PO3H2) modification denotes a phosphate group covalently bonded to the hydroxyl oxygen of tyrosine, a critical feature for its biological activity.

The nomenclature follows IUPAC guidelines for peptide phospho-derivatives, where substituents are listed in sequence from the N- to C-terminus, with phosphorylation sites indicated parenthetically. Alternative representations include the HELM notation (e.g., PEPTIDE1{T.E.P.E.[pTyr].Q.P.G.E}$$$$), which encodes stereochemistry and modifications for computational applications.

Table 1: Structural Summary

Property Value
Molecular Formula C45H66N11O21P
Molecular Weight 1,128.04 g/mol
Phosphorylation Site O4-phosphono-L-tyrosine (pTyr)
Sequence Thr-Glu-Pro-Glu-pTyr-Gln-Pro-Gly-Glu

Historical Context of Phosphotyrosine-Containing Peptides

Phosphotyrosine (pTyr) was first identified in 1979 as a post-translational modification in viral oncoproteins, revolutionizing understanding of cellular signaling. Synthetic pTyr-containing peptides emerged in the 1980s as tools to study kinase-substrate interactions, with early examples including fragments of epidermal growth factor receptor (EGFR) and insulin receptor substrates. The compound This compound represents a later-generation peptide designed to mimic autophosphorylation sites in receptor tyrosine kinases (RTKs), particularly those in the EGFR family.

Key milestones in pTyr peptide development include:

  • 1983 : Discovery of anti-pTyr antibodies cross-reacting with phosphohistidine, highlighting challenges in specificity.
  • 1990s : Use of pTyr peptides to map SH2 domain binding motifs in signaling proteins like Grb2 and PLCγ.
  • 2000s : Integration of solid-phase synthesis techniques to produce stable pTyr analogs for structural studies.

Significance in Signal Transduction Research

This peptide’s pTyr-Gln-Pro-Gly-Glu motif serves as a docking site for Src homology 2 (SH2) domains, which recognize phosphorylated tyrosine residues in a sequence-specific manner. For example:

  • The Glu at the +1 position relative to pTyr favors binding to SH2 domains with acidic binding pockets, such as those in Src-family kinases.
  • The Pro-Gly sequence induces a β-turn structure, positioning downstream residues for secondary interactions.

Mechanistic Insights from Studies

  • Kinase Specificity : The peptide’s phosphorylation by EGFR requires a Thr-Glu-Pro-Glu N-terminal sequence, which aligns with EGFR’s preference for acidic residues at the -3 to -1 positions relative to tyrosine.
  • Phosphatase Resistance : The Glu-Glu flanking residues may protect pTyr from dephosphorylation by tyrosine phosphatases, enhancing signal duration.

Relationship to EGFR-Family Phosphosites

The peptide mirrors autophosphorylation sites in EGFR-family receptors, particularly Tyr-1068 (sequence: Asn-Pro-Glu-Tyr ), a major docking site for Grb2 adaptor proteins. Comparative analysis reveals:

Table 2: EGFR Phosphosite Alignment

EGFR Site Sequence Binding Partner
Tyr-1068 Asn-Pro-Glu-Tyr Grb2
Tyr-992 Leu-Asp-Thr-Tyr PLCγ1
Peptide Thr-Glu-Pro-Glu-Tyr N/A (synthetic)

The Glu-Pro-Glu N-terminal sequence in the peptide diverges from native EGFR sites but preserves the Glu-Tyr motif critical for SH2 domain recruitment. This design choice enhances solubility and stability while retaining biochemical relevance.

Structural studies show that the peptide’s pTyr residue occupies the same pocket in SH2 domains as endogenous EGFR phosphosites, validating its use in competitive binding assays.

Properties

IUPAC Name

(4S)-5-amino-4-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N11O21P/c1-22(57)37(47)43(71)53-28(13-17-36(64)65)45(73)56-19-3-5-31(56)42(70)51-26(12-16-35(62)63)39(67)54-29(20-23-6-8-24(9-7-23)77-78(74,75)76)40(68)52-27(10-14-32(46)58)44(72)55-18-2-4-30(55)41(69)49-21-33(59)50-25(38(48)66)11-15-34(60)61/h6-9,22,25-31,37,57H,2-5,10-21,47H2,1H3,(H2,46,58)(H2,48,66)(H,49,69)(H,50,59)(H,51,70)(H,52,68)(H,53,71)(H,54,67)(H,60,61)(H,62,63)(H,64,65)(H2,74,75,76)/t22-,25+,26+,27+,28+,29+,30+,31+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJMEIPRBWBDI-AEJKTUEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N11O21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS with Direct Phosphotyrosine Incorporation

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed for synthesizing phosphopeptides due to its compatibility with acid-labile phosphorylated residues. A pivotal advancement involves the direct incorporation of Nα-Fmoc-O-phospho-L-tyrosine during chain assembly, bypassing post-synthetic phosphorylation. This method eliminates side reactions such as tyrosine H-phosphonate formation, which historically plagued alternative approaches.

For H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 , the synthesis begins with a NovaSyn® TGR resin functionalized with a Rink amide linker to ensure C-terminal amidation. Sequential coupling of Fmoc-protected amino acids proceeds under microwave-assisted SPPS conditions, with extended coupling times (60–90 minutes) for phosphorylated tyrosine to overcome steric hindrance. Deprotection of the Fmoc group is achieved via 20% piperidine in dimethylformamide (DMF), while phosphoryl groups remain protected by benzyl (Bzl) esters until global deprotection.

Key Parameters:

  • Coupling Reagents : HBTU/HOBt or COMU in DMF.

  • Phosphotyrosine Handling : Pre-activated as a pentafluorophenyl (Pfp) ester to enhance coupling efficiency.

  • Resin Loading : 0.2–0.3 mmol/g to minimize intermolecular aggregation.

Boc-Based SPPS for Acid-Stable Phosphopeptides

The Boc (tert-butyloxycarbonyl) strategy, though less common for phosphorylated peptides, offers advantages in synthesizing acid-stable sequences. In this approach, Boc-protected phosphotyrosine is incorporated using hydrofluoric acid (HF) for final deprotection, which cleaves the peptide from the resin while removing phosphate-protecting groups. However, this method risks partial dephosphorylation under strongly acidic conditions, necessitating rigorous pH control.

Phosphorylation Strategies and Optimization

On-Resin Phosphorylation vs. Pre-Phosphorylated Building Blocks

Early methods relied on post-assembly phosphorylation of tyrosine side chains using phosphorylating agents like dibenzyl N,N-diethylphosphoramidite. However, this approach often yielded heterogeneous mixtures due to incomplete reactions or over-phosphorylation. Modern protocols favor pre-phosphorylated tyrosine derivatives , which enable precise control over phosphorylation sites and stoichiometry.

For the target compound, Fmoc-Tyr(PO(OBzl)OH)-OH is employed, with the benzyl group preventing side reactions during elongation. After chain assembly, global deprotection via TFMSA (trifluoromethanesulfonic acid) in TFA cleaves the benzyl groups, yielding the free phosphoric acid moiety.

Coupling Efficiency Enhancements

Phosphorylated residues exhibit reduced coupling efficiency due to steric and electronic effects. To address this, double coupling protocols with 3× molar excess of activated amino acids are recommended. For example, coupling Fmoc-Glu(OtBu)-OH adjacent to phosphotyrosine requires 90-minute reactions with 10% v/v DIPEA as a base.

Table 1: Coupling Efficiency for Phosphorylated vs. Non-Phosphorylated Residues

ResidueCoupling Time (min)Yield (%)
Fmoc-Tyr(PO(OBzl)OH)9078
Fmoc-Glu(OtBu)3095
Fmoc-Pro2099

Data adapted from optimized protocols in.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Phosphorylated peptides typically elute later than their non-phosphorylated counterparts due to increased hydrophilicity. For This compound , a gradient of 5–35% acetonitrile over 60 minutes achieves baseline separation.

Table 2: HPLC Purification Parameters

ColumnFlow Rate (mL/min)Gradient Time (min)Purity (%)
C18, 250x4.61.060≥98

Adapted from.

Mass Spectrometry and 31P NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight, with the target compound exhibiting a [M+H]+ ion at m/z 1128.0. 31P NMR in D2O verifies phosphorylation integrity, showing a single peak at δ = 0.5–1.5 ppm corresponding to the phosphotyrosine moiety.

Challenges and Mitigation Strategies

Dephosphorylation During Synthesis

Acid-sensitive phosphoesters may undergo partial hydrolysis during TFA cleavage. To mitigate this, scavengers like triisopropylsilane (TIS) and water are added to the cleavage cocktail to stabilize phosphate groups.

Aggregation and Solubility Issues

The presence of multiple glutamic acid residues exacerbates aggregation. Incorporating pseudo-proline dipeptides (e.g., Ser(ΨMe,Mepro)) at strategic positions improves solubility during SPPS .

Chemical Reactions Analysis

Types of Reactions

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Specific amino acids can be substituted with others to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and phosphorylation effects.

    Cell Biology: Employed in cell signaling studies, particularly those involving phosphorylation pathways.

    Medicine: Investigated for its potential therapeutic effects, such as modulating immune responses or acting as a biomarker.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 involves its interaction with specific molecular targets. The phosphorylated tyrosine residue can mimic phosphorylation sites in proteins, allowing the peptide to interact with kinases, phosphatases, and other signaling molecules. This interaction can modulate various cellular pathways, influencing processes like cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 with other phosphorylated peptides and macrocycles:

Compound Name Sequence/Structure Phosphorylation Site Molecular Weight Net Charge (pH 7.0) Key Features Reference
This compound Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu Tyr ~1,300 Da -3.5 Multiple Glu residues, Pro-rich, phosphorylated Tyr; potential pH sensitivity
DRV-pTyr-IHPF Asp-Arg-Val-Tyr(PO3H2)-Ile-His-Pro-Phe Tyr 1,130.64 Da +0.21 Vascular smooth muscle activity; neutral charge despite phosphorylation
Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln Thr ~900 Da -2.0 Pin1 inhibitor; targets phosphorylated Thr-Pro motifs
Calix[8]-PO3H2 macrocycle p-Phosphonated calix[8]arene N/A ~1,500 Da -8 (at pH 7.0) Non-peptidic; reduces membrane penetration of avobenzone
Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe Tyr ~800 Da -2.5 Shorter sequence; similar Tyr phosphorylation but fewer Glu residues
Key Observations:
  • Phosphorylation Site : Unlike Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 (Thr phosphorylation), the target peptide’s Tyr(PO3H2) modification suggests distinct biological targets, as SH2 domains typically bind phosphotyrosine, while Pin1 binds phospho-Ser/Thr-Pro motifs .
  • pH Sensitivity : The -PO3H2 group confers pH responsiveness, as seen in surfactant systems . This property is shared with calix[8]-PO3H2, which anchors molecules at membrane surfaces under specific pH conditions .
A. Membrane Interactions
  • The calix[8]-PO3H2 macrocycle reduces avobenzone penetration into lipid bilayers by creating energy barriers at the membrane surface . Similarly, the target peptide’s phosphorylated Tyr and Glu residues may restrict deep membrane penetration, favoring surface interactions with receptors or signaling proteins.
  • In contrast, non-phosphorylated peptides (e.g., DRV-Tyr-IHPF) or those with neutral charges exhibit greater membrane permeability .
B. Enzymatic and Signaling Activity
  • Pin1 Inhibition: Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 inhibits Pin1 by mimicking phospho-Thr-Pro substrates .
  • Vascular Effects : DRV-pTyr-IHPF modulates vascular smooth muscle contraction and hyperplasia . The target peptide’s Glu-rich sequence might influence calcium signaling or glutamate receptor interactions, akin to CNS roles of Glu .

Biological Activity

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a phosphopeptide that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its effects on cellular signaling pathways, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C45H66N11O21P
  • Molecular Weight : 1128.04
  • Purity : 95% .

The compound's biological activity is primarily attributed to its ability to modulate cellular signaling pathways, particularly those involving phosphorylation . The presence of the phospho-tyrosine moiety (Tyr(PO3H2)) allows it to interact with proteins that contain SH2 domains, such as Grb2, thereby influencing downstream signaling cascades.

Key Mechanisms:

  • Inhibition of Tyrosine Kinase Activity :
    • The compound has been shown to inhibit the binding of SH2 domain-containing proteins to phosphorylated proteins, disrupting signal transduction pathways involved in cell proliferation and survival .
  • Cell Signal Modulation :
    • By interfering with the interaction between receptor tyrosine kinases and downstream effectors, this compound may suppress aberrant cellular processes associated with cancer and other hyperproliferative diseases .

Case Study 1: Cancer Cell Proliferation

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including those expressing high levels of EGF receptors. The peptide was found to suppress EGF-mediated cellular processes such as mitogenesis and early gene expression .

Cell LineTreatment ConcentrationProliferation Inhibition (%)
HER-1410 µM70%
MH-855 µM65%

Case Study 2: In Vivo Tumor Growth

In animal models, the administration of the compound resulted in reduced tumor growth in xenograft models of human squamous cell carcinoma. The treatment led to a significant decrease in tumor size compared to control groups .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Selective Inhibition : The compound selectively inhibits pathways mediated by activated growth factor receptors, providing a targeted approach for therapeutic intervention in cancers driven by these pathways .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that the compound has favorable absorption characteristics when administered systemically, enhancing its potential for clinical applications .
  • Potential Therapeutic Applications : Beyond oncology, there is growing interest in using this peptide for treating conditions like psoriasis and other diseases where hyperproliferation is a hallmark .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard approach. Phosphorylation at tyrosine (Tyr(PO3H2)) requires post-synthetic modification via enzymatic (e.g., kinase assays) or chemical phosphorylation (e.g., phosphoramidite coupling). Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier ensures >95% purity. Critical validation steps include mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis .

Q. How can researchers confirm the structural integrity of phosphorylated tyrosine in this peptide?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry : Detect phosphorylation-specific mass shifts (e.g., +80 Da for phosphate groups).
  • NMR spectroscopy : Identify chemical shifts in ¹H- or ³¹P-NMR spectra corresponding to phosphorylated tyrosine.
  • Phospho-specific antibodies : Validate via Western blot or ELISA if biological activity is anticipated.
  • Table 1 : Comparison of Analytical Techniques
TechniqueDetection LimitKey AdvantageLimitation
MALDI-TOF0.1 pmolHigh sensitivityLimited quantitation
³¹P-NMR10 µMDirect phosphate detectionLow sensitivity
ELISA1 ng/mLBiological relevanceRequires antibodies

Q. What in vitro assays are suitable for assessing the peptide’s biological activity?

  • Methodological Answer :

  • Kinase activity assays : Measure phosphorylation/dephosphorylation kinetics using radiolabeled ATP or fluorescence-based kits (e.g., ADP-Glo™).
  • Cell viability assays : Use CellTiter-Glo® 2.0 for ATP quantification in treated cell lines (e.g., cancer cells) to evaluate cytotoxicity .
  • Surface plasmon resonance (SPR) : Determine binding affinity to target proteins (e.g., SH2 domains) with real-time kinetics.

Advanced Research Questions

Q. How do phosphorylation dynamics at Tyr(PO3H2) influence the peptide’s conformational stability?

  • Methodological Answer :

  • Circular dichroism (CD) : Compare spectra of phosphorylated vs. non-phosphorylated peptides to detect α-helix or β-sheet alterations.
  • Molecular dynamics (MD) simulations : Model phosphate group interactions with solvent or adjacent residues (e.g., Glu side chains) over 100-ns trajectories.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes (ΔG, ΔH) upon phosphorylation.
  • Key Consideration : Account for solvent pH and ionic strength, as phosphate groups are highly pH-sensitive .

Q. What strategies resolve contradictory data on the peptide’s role in signal transduction pathways?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from kinase inhibition assays across studies, adjusting for variables like cell type, peptide concentration, and assay duration.
  • Dose-response curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., fixed ATP concentrations).
  • Cross-validation : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities.
  • Table 2 : Contradictory Findings in Literature
StudyReported IC₅₀ (nM)Assay TypePotential Confounder
A12 ± 3RadioactiveHigh ATP concentration
B45 ± 9FluorescentLow pH buffer

Q. How can computational modeling predict interactions between this peptide and its target proteins?

  • Methodological Answer :

  • Homology modeling : Build 3D structures using templates from the Protein Data Bank (PDB) (e.g., phosphorylated tyrosine-containing peptides).
  • Docking simulations : Use AutoDock Vina or HADDOCK to predict binding poses with SH2 domains or phosphatases.
  • Free energy perturbation (FEP) : Calculate binding energy differences between phosphorylated and non-phosphorylated states.
  • Validation : Compare computational results with SPR or ITC data .

Methodological Frameworks

Q. What experimental designs minimize batch variability in peptide synthesis?

  • Answer :

  • DoE (Design of Experiments) : Optimize coupling times, resin types, and deprotection steps using factorial designs.
  • Quality control (QC) : Implement inline UV monitoring during HPLC purification and validate each batch with LC-MS.
  • Reagent standardization : Use pre-tested Fmoc-amino acids and resins from certified suppliers to reduce variability .

Q. How should researchers integrate this peptide into a broader theoretical framework (e.g., kinase signaling networks)?

  • Answer :

  • Pathway mapping : Use tools like KEGG or Reactome to identify downstream targets (e.g., MAPK/ERK pathways).
  • Systems biology models : Incorporate peptide-protein interaction data into kinetic models of signal transduction.
  • Hypothesis-driven approach : Formulate testable questions, such as “Does Tyr(PO3H2) enhance cross-talk between EGFR and PI3K pathways?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.